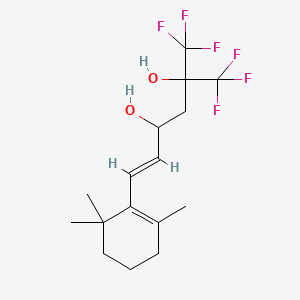
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl groups, a trifluoromethyl group, and a cyclohexene ring
Métodos De Preparación
The synthesis of 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- involves several steps, typically starting with the preparation of the cyclohexene ring. The introduction of trifluoromethyl groups and hydroxyl groups requires specific reagents and conditions. Common synthetic routes include:
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Análisis De Reacciones Químicas
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Addition: The double bond in the cyclohexene ring can undergo addition reactions with halogens or hydrogen.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals, including agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- exerts its effects depends on its interactions with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing binding affinity and activity. The cyclohexene ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar compounds to 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- include:
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)-: This compound shares the same core structure but may differ in the position or number of functional groups.
Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents.
Trifluoromethylated Alcohols: Compounds with trifluoromethyl groups and hydroxyl groups but different carbon backbones.
The uniqueness of 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
101564-59-4 |
|---|---|
Fórmula molecular |
C16H22F6O2 |
Peso molecular |
360.33 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-2-(trifluoromethyl)-6-(2,6,6-trimethylcyclohexen-1-yl)hex-5-ene-2,4-diol |
InChI |
InChI=1S/C16H22F6O2/c1-10-5-4-8-13(2,3)12(10)7-6-11(23)9-14(24,15(17,18)19)16(20,21)22/h6-7,11,23-24H,4-5,8-9H2,1-3H3/b7-6+ |
Clave InChI |
IIIWMUPWTIFDSH-VOTSOKGWSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(CC(C(F)(F)F)(C(F)(F)F)O)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)

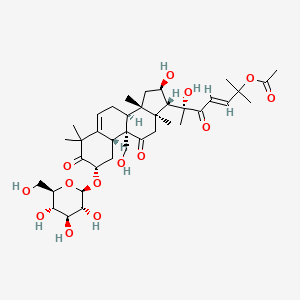
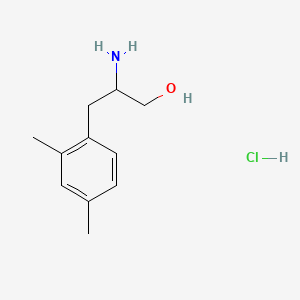
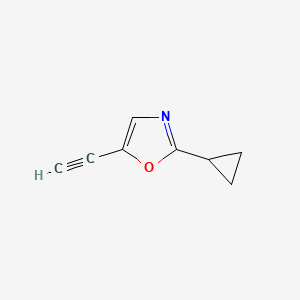
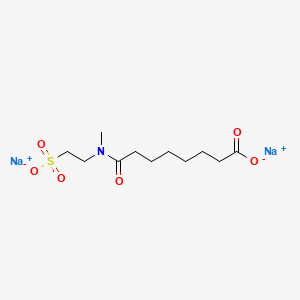


amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
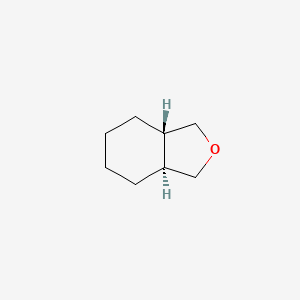
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
